Cas no 1270542-42-1 (4-(1-AMINOBUTYL)-2-METHYLPHENOL)

4-(1-AMINOBUTYL)-2-METHYLPHENOL 化学的及び物理的性質
名前と識別子
-
- 4-(1-AMINOBUTYL)-2-METHYLPHENOL
- Phenol, 4-(1-aminobutyl)-2-methyl-
- AKOS006346396
- 1270542-42-1
- EN300-1277392
-
- インチ: 1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3
- InChIKey: WVHBIDIXBKKIMX-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1C)C(CCC)N
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.027±0.06 g/cm3(Predicted)
- ふってん: 294.7±25.0 °C(Predicted)
- 酸性度係数(pKa): 10.59±0.31(Predicted)
4-(1-AMINOBUTYL)-2-METHYLPHENOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1277392-0.5g |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-1277392-0.05g |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-1277392-1.0g |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-1277392-2.5g |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-1277392-0.25g |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-1277392-5000mg |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1277392-10000mg |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1277392-2500mg |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1277392-5.0g |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-1277392-10.0g |
4-(1-aminobutyl)-2-methylphenol |
1270542-42-1 | 10g |
$3191.0 | 2023-06-08 |
4-(1-AMINOBUTYL)-2-METHYLPHENOL 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
4-(1-AMINOBUTYL)-2-METHYLPHENOLに関する追加情報
Introduction to 4-(1-AMINOBUTYL)-2-METHYLPHENOL (CAS No. 1270542-42-1)
4-(1-AMINOBUTYL)-2-METHYLPHENOL (CAS No. 1270542-42-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and biotechnology. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential in drug development and as a building block for advanced materials.
The molecular structure of 4-(1-AMINOBUTYL)-2-METHYLPHENOL consists of a phenol ring substituted with a methyl group at the 2-position and an aminobutyl group at the 4-position. This arrangement imparts the compound with both hydroxyl and amine functionalities, making it highly reactive and suitable for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and anti-inflammatory agents.
One of the most promising applications of CAS No. 1270542-42-1 lies in its ability to act as a precursor for more complex structures. Researchers have utilized this compound to synthesize advanced polymers and nanoparticles, which exhibit enhanced mechanical properties and biocompatibility. For instance, a study published in *Advanced Materials* demonstrated that derivatives of 4-(1-AMINOBUTYL)-2-METHYLPHENOL can be used to create stimuli-responsive materials that respond to changes in temperature or pH levels.
In the pharmaceutical industry, CAS No. 1270542-42-1 has been explored for its potential as an intermediate in drug synthesis. Its hydroxyl group can be easily modified to introduce bioactive moieties, while the amine group provides sites for further functionalization. A recent study in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-cancer activity by targeting specific signaling pathways.
The synthesis of CAS No. 127054₂₁ involves a multi-step process that combines nucleophilic aromatic substitution and reductive amination techniques. This approach ensures high yield and purity, making it suitable for large-scale production. Innovations in catalytic methods have further enhanced the efficiency of these reactions, reducing production costs and environmental impact.
From an environmental standpoint, CAS No. 1₂₇₀₅₄₂₁ has shown potential as a green chemical building block due to its compatibility with sustainable synthesis methods. Researchers have demonstrated that this compound can be derived from renewable resources, aligning with global efforts to promote eco-friendly chemistry.
In conclusion, CAS No. ₁₂₇₀₅₄₂₁, also known as 4-(1-AMINOBUTYL)-₂-METHYLPHENOL, is a multifaceted compound with vast potential across diverse industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern material science and drug discovery.
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